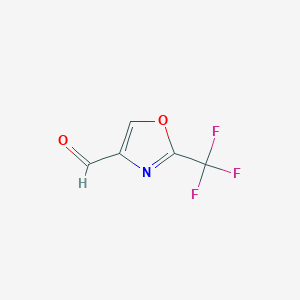

2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde

Description

BenchChem offers high-quality 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO2/c6-5(7,8)4-9-3(1-10)2-11-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAMCEWZUZIDPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240598-47-3 | |

| Record name | 2-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group imparts unique electronic properties and metabolic stability, while the oxazole core is a prevalent scaffold in numerous biologically active compounds. The C4-carbaldehyde functionality serves as a versatile handle for further molecular elaboration. This document details two potential synthetic strategies, grounded in established organic chemistry principles, and provides in-depth explanations of the underlying reaction mechanisms, experimental considerations, and potential challenges. The proposed routes leverage modern synthetic methodologies, including the Robinson-Gabriel synthesis and direct C-H functionalization, to afford the target molecule.

Introduction: The Significance of Fluorinated Oxazoles in Drug Discovery

The 1,3-oxazole ring is a key structural motif found in a wide array of natural products and pharmaceutical agents, exhibiting diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of a trifluoromethyl (CF3) group into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The strong electron-withdrawing nature of the CF3 group can significantly modulate the physicochemical properties of the parent molecule. Consequently, 2-(trifluoromethyl)-1,3-oxazoles are highly sought-after scaffolds for the development of novel therapeutics. The 4-carbaldehyde functionality provides a reactive site for the construction of more complex molecular architectures through reactions such as Wittig olefination, reductive amination, and condensation reactions.

This guide will explore two primary synthetic approaches to 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde, providing a robust framework for its laboratory-scale preparation.

Proposed Synthetic Strategies

Two main retrosynthetic pathways are proposed, starting from readily available precursors.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathways for 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde.

Strategy A: Robinson-Gabriel Annulation followed by C-H Formylation

This approach focuses on the initial construction of the 2-(trifluoromethyl)oxazole core, followed by the introduction of the aldehyde functionality at the C4 position.

Step 1: Synthesis of 2-(Trifluoromethyl)-1,3-oxazole via Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and robust method for the formation of oxazoles from α-acylamino ketones.[3] In this adaptation, an α-(trifluoroacetyl)amino ketone serves as the key precursor.

Diagram 2: Synthesis of 2-(Trifluoromethyl)-1,3-oxazole

Caption: Robinson-Gabriel synthesis of the 2-(trifluoromethyl)oxazole core.

Mechanistic Insight: The synthesis commences with the N-acylation of an α-amino ketone with trifluoroacetic anhydride (TFAA) to yield the corresponding α-(trifluoroacetyl)amino ketone. This intermediate then undergoes intramolecular cyclodehydration, catalyzed by a strong dehydrating agent such as phosphorus pentoxide or sulfuric acid, to furnish the 2-(trifluoromethyl)oxazole ring.[3][4] The use of TFAA for the cyclization step itself has also been reported, offering a milder alternative.[2][5][6]

| Parameter | Condition | Rationale/Reference |

| Starting Material | Aminoacetone hydrochloride | Commercially available and provides a simple oxazole product. |

| Acylating Agent | Trifluoroacetic anhydride (TFAA) | Directly introduces the trifluoromethylacyl group. |

| Cyclodehydration Agent | Phosphorus pentoxide (P2O5) or conc. H2SO4 | Classic conditions for Robinson-Gabriel synthesis.[3] |

| Solvent | Dichloromethane (for acylation), neat or high-boiling solvent for cyclization | Standard solvents for these transformations. |

| Temperature | 0 °C to room temp (acylation), elevated temp (cyclization) | Controlled conditions for acylation and thermal conditions for cyclization. |

Step 2: Formylation of 2-(Trifluoromethyl)-1,3-oxazole

The introduction of a formyl group onto the oxazole ring can be achieved through electrophilic substitution. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocycles.

Diagram 3: Vilsmeier-Haack Formylation

Caption: Formylation of the oxazole ring via the Vilsmeier-Haack reaction.

Mechanistic Insight: The Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF). This electrophile attacks the electron-rich oxazole ring. The trifluoromethyl group at C2 is strongly electron-withdrawing, which will deactivate the ring towards electrophilic attack. However, the nitrogen atom at position 3 directs substitution to the C4 position. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

| Parameter | Condition | Rationale/Reference |

| Formylating Agent | Vilsmeier reagent (POCl3/DMF) | Standard for formylation of heterocycles.[7] |

| Solvent | DMF (as reagent and solvent) | Standard for this reaction. |

| Temperature | 0 °C to elevated temperatures | Reaction may require heating due to the deactivating CF3 group. |

| Workup | Aqueous sodium acetate or bicarbonate | To hydrolyze the intermediate and neutralize the acid. |

Strategy B: Synthesis from a C4-Functionalized Precursor

This alternative strategy involves the construction of the oxazole ring with a precursor to the aldehyde group already in place at the C4 position. An ethyl carboxylate group is an excellent choice as it can be readily reduced to the corresponding aldehyde.

Step 1: Synthesis of Ethyl 2-(Trifluoromethyl)-1,3-oxazole-4-carboxylate

This step again utilizes the Robinson-Gabriel cyclization, but with a more functionalized starting material.

Mechanistic Insight: The synthesis begins with the N-acylation of ethyl 3-amino-2-oxobutanoate with trifluoroacetic anhydride. The resulting N-acylamido-β-ketoester undergoes intramolecular cyclodehydration to form the oxazole ring directly bearing the ethyl carboxylate at the C4 position.

Step 2: Reduction of the Ester to the Aldehyde

The selective reduction of the ethyl ester to the aldehyde can be achieved using a variety of modern reducing agents.

Mechanistic Insight: Diisobutylaluminium hydride (DIBAL-H) is a common and effective reagent for the partial reduction of esters to aldehydes. The reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol.

| Parameter | Condition | Rationale/Reference |

| Reducing Agent | Diisobutylaluminium hydride (DIBAL-H) | Selective for the partial reduction of esters to aldehydes. |

| Solvent | Anhydrous toluene or dichloromethane | Aprotic solvents are required for this reaction. |

| Temperature | -78 °C | Low temperature is crucial to prevent over-reduction. |

| Workup | Methanol quench followed by aqueous workup (e.g., Rochelle's salt) | To destroy excess DIBAL-H and facilitate product isolation. |

Experimental Protocols (Hypothetical)

Protocol for Strategy A

Step 1: 2-(Trifluoromethyl)-5-methyl-1,3-oxazole

-

To a stirred suspension of aminoacetone hydrochloride (1.0 eq) in dichloromethane at 0 °C, add triethylamine (2.2 eq).

-

Slowly add trifluoroacetic anhydride (1.1 eq) and allow the mixture to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-(trifluoroacetyl)amino acetone.

-

To the crude intermediate, add phosphorus pentoxide (1.5 eq) and heat the mixture to 150 °C for 2 hours.

-

Cool the mixture and carefully quench with ice-water. Extract the product with diethyl ether, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford the title compound.

Step 2: 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde

-

To a flask containing anhydrous DMF (5.0 eq) at 0 °C, slowly add phosphorus oxychloride (1.5 eq).

-

Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Add 2-(trifluoromethyl)-5-methyl-1,3-oxazole (1.0 eq) and heat the reaction to 80 °C for 12 hours.

-

Cool the reaction to room temperature and pour onto crushed ice.

-

Add a saturated solution of sodium acetate and stir until the hydrolysis is complete.

-

Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield the final product.

Conclusion

The synthesis of 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde presents a challenging yet achievable goal for synthetic chemists. The two strategies outlined in this guide, leveraging the Robinson-Gabriel synthesis and subsequent functionalization or the construction of a pre-functionalized oxazole, offer viable pathways to this valuable building block. The choice of strategy will depend on the availability of starting materials and the specific requirements of the research program. Careful optimization of reaction conditions, particularly for the formylation and reduction steps, will be critical for achieving high yields and purity. The successful synthesis of this compound will undoubtedly facilitate the development of novel, fluorinated oxazole-based compounds with potential applications in drug discovery and materials science.

References

- Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.

- Pulici, M., Quartieri, F., & Felder, E. R. (2005). Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles. The Journal of Organic Chemistry, 70(9), 3565-3579.

- Wu, M.-H., Chen, Y.-L., & Hsieh, M.-C. (2011). Synthesis of 2-(Trifluoromethyl)oxazoles from β-Monosubstituted Enamines via PhI(OCOCF3)2-Mediated Trifluoroacetoxylation and Cyclization. The Journal of Organic Chemistry, 76(23), 9877-9884.

- Wipf, P., & Miller, C. P. (1993). A New Synthesis of Oxazoles and Thiazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.

- Chaume, G., Barbeau, O., Lesot, P., & Brigaud, T. (2010). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. The Journal of Organic Chemistry, 75(12), 4135-45.

- Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons.

-

Pulici, M., Quartieri, F., & Felder, E. R. (2005). Trifluoroacetic anhydride-mediated solid-phase version of the Robinson-Gabriel synthesis of oxazoles. PubMed. [Link]

-

Pulici, M., Quartieri, F., & Felder, E. R. (2005). Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles. ACS Publications. [Link]

- BenchChem. (2025). Synthesis of Oxazole-4-carboximidamide: An Application Note and Detailed Protocol. BenchChem.

- Cornforth, J. W., & Cornforth, R. H. (1947). A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole. Journal of the Chemical Society (Resumed), 96.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

- van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372.

- Cornforth, J. W. (1957). The Synthesis of Oxazoles from α-Acylamino-ketones. The Chemistry of Penicillin.

- Gamba-Sanchez, D. (n.d.). Study of formylation reactions with 1,3-dithiane-based agents. ACS Fall 2023.

- Patel, H. P., & Patel, V. R. (2015). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences, 4(6), 48-54.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Trifluoroacetic anhydride-mediated solid-phase version of the Robinson-Gabriel synthesis of oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijcps.org [ijcps.org]

Structure Elucidation of Novel Trifluoromethyl Oxazoles

The following technical guide is structured to serve as an authoritative resource for the structural elucidation of trifluoromethyl (

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists

Executive Summary: The Fluorine Imperative

In modern drug discovery, the trifluoromethyl (

Distinguishing these regioisomers is non-trivial due to the electronic perturbations caused by the fluorine atoms. This guide outlines a self-validating, multi-modal workflow to unambiguously assign the regiochemistry of novel trifluoromethyl oxazoles.

The Synthetic Context & Regioisomer Challenge

Understanding the origin of the isomerism is the first step in elucidation.

-

Pathway A (Robinson-Gabriel): Cyclization of

-acylamino ketones using TFAA often favors the 5-substituted-2-trifluoromethyl oxazole, but steric bulk can shift the mechanism to favor the 4-isomer. -

Pathway B (Cornforth/Dewar): Rearrangements during synthesis can lead to unexpected substitution patterns.

The primary challenge is differentiating between the 2-

Analytical Workflow: The "Triangulation" Strategy

To ensure scientific integrity, we employ a triangulation strategy: Mass Spectrometry (Fragmentation)

Phase 1: Mass Spectrometry (MS) Screening

While high-resolution MS (HRMS) confirms the molecular formula, the fragmentation pattern (MS/MS) provides structural clues. Oxazoles typically undergo Retro-Diels-Alder (RDA) cleavage.

-

Diagnostic Fragmentation:

-

Loss of

( -

Loss of

: Cleavage of the C2–N3 and C4–C5 bonds. -

Specific: Look for the tropylium-like ion if an aromatic ring is present, or the loss of

-

Differentiation: The abundance of the

fragment often differs between 2- and 5-substituted isomers due to the stability of the acylium ion formed during RDA.

-

Phase 2: 1D NMR Spectroscopy – The Fingerprint

Carbon-13 (

Table 1: Diagnostic NMR Parameters for

Oxazoles

| Parameter | 2- | 4- | 5- | Causality/Notes |

| Sensitive to electronic environment; overlaps possible. | ||||

| ~148–155 ppm (q, ~270 Hz) | ~130–140 ppm (q, ~270 Hz) | ~135–145 ppm (q, ~270 Hz) | C2 is deshielded by N and O, shifting it downfield. | |

| C2 (q, ~40-45 Hz) | C4 (q, ~30-35 Hz) | C5 (q, ~35-40 Hz) | The "Ortho" carbon is the ring carbon attached to | |

| C4/C5 (q, < 5 Hz) | C5 (q, ~5-10 Hz) | C4 (q, ~5-10 Hz) | Coupling through the heteroatom (O or N) attenuates |

Key Protocol Insight: The C2 carbon in a 2-substituted oxazole is typically the most deshielded carbon in the ring (

Phase 3: Advanced 2D NMR – The Spatial Confirmation

When 1D data is ambiguous (e.g., in fully substituted oxazoles), 2D Heteronuclear correlation is required.

- HMBC: Establish the carbon skeleton.

-

HMBC: Direct observation of long-range coupling.

-

2-

: Fluorine correlates strongly to C2. Weak/No correlation to C4/C5. -

4-

: Fluorine correlates to C4 (strong) and C5 (medium). -

5-

: Fluorine correlates to C5 (strong) and C4 (medium).

-

-

HOESY (Heteronuclear Overhauser Effect Spectroscopy):

-

This is the "spatial ruler." If the

group shows a strong NOE cross-peak to a proton on a phenyl ring at position 5, it confirms the

-

Visualization: Elucidation Logic & Fragmentation

The following diagrams illustrate the decision-making process and the physical fragmentation pathways.

Diagram 1: Regioisomer Determination Decision Tree

Caption: Logic flow for distinguishing oxazole regioisomers using

Diagram 2: Mass Spectrometry Fragmentation Pathway (RDA)

Caption: Primary fragmentation pathways for oxazoles: Retro-Diels-Alder (RDA) cleavage yielding nitrile/acyl fragments and CO loss.

Experimental Protocol: Characterization of "Compound X"

Scenario: You have isolated a white solid from the reaction of a benzamide derivative with bromotrifluoroacetone.

Step-by-Step Methodology:

-

Sample Prep: Dissolve ~10 mg of sample in

. Use a high-quality NMR tube to minimize shimming errors, which can obscure small long-range couplings. -

Acquisition (

): Acquire a proton-decoupled-

Setting: Set relaxation delay (

) to 2-3 seconds to ensure relaxation of quaternary carbons.

-

-

Analysis:

-

Locate the

quartet at -

Scan the aromatic/heteroaromatic region (120–160 ppm).

-

Decision: If you observe a quartet at

148.9 ppm with

-

-

Verification (

): Run a non-decoupled

References

-

Luo, B., & Weng, Z. (2018). Elemental tellurium mediated synthesis of 2-(trifluoromethyl)oxazoles using trifluoroacetic anhydride as reagent. Chemical Communications. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry. [Link]

-

Lévesque, F., & Seeberger, P. H. (2012). Continuous-Flow Synthesis of 2-Substituted Oxazoles and Thiazoles. Angewandte Chemie International Edition. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] [Link]

-

Wang, J., et al. (2010). Regioselective Synthesis of 5-Trifluoromethyl Oxazoles. Organic Letters. [Link]

Sources

Strategic Synthesis and Medicinal Utility of Trifluoromethylated Heterocycles

[1][2][3]

The Fluorine Effect in Drug Design

In modern medicinal chemistry, the strategic incorporation of a trifluoromethyl (

Key Physicochemical Impacts:

-

Lipophilicity (

): The high electronegativity of fluorine reduces the polarizability of the molecule, enhancing membrane permeability. -

Metabolic Stability: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing a C-H bond with C-F or a methyl group with

dramatically extends half-life ( -

Bioisosterism: The

group is often considered a bioisostere of the isopropyl group or the methyl group, but with inverted electronic properties (strong electron-withdrawing vs. electron-donating).

Strategic Classifications of Synthesis

The synthesis of trifluoromethylated heterocycles generally falls into two paradigms: Building Block Approaches (cyclization using fluorinated precursors) and Direct Trifluoromethylation (late-stage functionalization). While building blocks offer predictability, direct functionalization allows for the rapid diversification of complex drug leads.

Reagent Selection Guide

The choice of reagent dictates the mechanistic pathway (Radical, Electrophilic, or Nucleophilic).

| Reagent Class | Common Name | Chemical Structure | Reactive Species | Primary Mechanism |

| Nucleophilic | Ruppert-Prakash | Nucleophilic addition to carbonyls/imines; requires activation (e.g., | ||

| Radical/Nucleophilic | Langlois Reagent | Oxidative radical functionalization of electron-rich heterocycles. | ||

| Electrophilic | Togni Reagent I/II | Hypervalent Iodine | Electrophilic attack or radical transfer; highly reactive toward nucleophiles. | |

| Electrophilic | Umemoto Reagent | Sulfonium Salt | Electrophilic trifluoromethylation of enolates/arenes.[1] |

Radical C-H Trifluoromethylation (Innate Functionalization)

The most transformative advance in recent years is innate C-H trifluoromethylation . This approach utilizes the inherent electronic bias of a heterocycle to direct the incoming trifluoromethyl radical (

Mechanism: Langlois Reagent

The Langlois reagent (

Mechanistic Pathway:

-

Oxidation: The sulfinate is oxidized to a sulfonyl radical.

-

Desulfonylation: Spontaneous extrusion of

generates the electrophilic -

Addition: The

radical adds to the electron-rich position of the heterocycle (Minisci-type reaction). -

Re-aromatization: Oxidation of the radical intermediate and loss of a proton restores aromaticity.

Figure 1: Radical mechanism for the innate C-H trifluoromethylation of heterocycles using Langlois reagent.

Photoredox Catalysis

Photoredox catalysis allows for milder generation of

Workflow:

The photocatalyst is excited by visible light (

Figure 2: General photoredox catalytic cycle for trifluoromethylation.

Detailed Experimental Protocols

Protocol A: Metal-Free C-H Trifluoromethylation of Indoles

Source: Adapted from Sharma et al. and Baran et al.[2] (Innate C-H Functionalization). Target: C2-Trifluoromethylation of Indoles.

Reagents:

-

Substrate: Indole (1.0 equiv)

-

Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent, 3.0 equiv)

-

Oxidant: Potassium Persulfate (

, 2.0 equiv) or TBHP (70% aq, 3.0 equiv) -

Solvent: DMSO/Water (3:[3]1) or Acetonitrile/Water

Step-by-Step Methodology:

-

Setup: To a 20 mL vial equipped with a magnetic stir bar, add the Indole substrate (0.5 mmol), Langlois Reagent (1.5 mmol), and

(1.0 mmol). -

Solvation: Add 3 mL of DMSO and 1 mL of distilled water.

-

Reaction: Seal the vial and stir vigorously at room temperature (25 °C) for 12–24 hours. Note: If using TBHP, slight heating to 40–50 °C may be required for optimal conversion.

-

Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated

(2 x 10 mL) and brine (10 mL). -

Purification: Dry the organic layer over anhydrous

, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Togni Reagent Mediated Trifluoromethylation

Target: Functionalization of electron-rich heterocycles (e.g., Pyrroles, Thiophenes).

Methodology:

-

Setup: Charge a flame-dried flask with Togni Reagent II (1.2 equiv) and the heterocycle (1.0 equiv).

-

Catalysis: Add Copper(I) Acetate (CuOAc, 5-10 mol%) if activating via Lewis acid catalysis, though Togni reagent can often react uncatalyzed with highly activated substrates.

-

Solvent: Add Methanol or Acetonitrile (0.1 M concentration).

-

Reaction: Stir at room temperature for 4-8 hours.

-

Workup: Filter through a celite pad to remove iodine byproducts, concentrate, and purify.

Case Studies in Drug Development

Case Study 1: Trifluridine (Viroptic)[4]

-

Structure: Trifluoromethylated pyrimidine nucleoside.

-

Mechanism of Action: Antiviral.[1] The

group at the C5 position of the uracil base mimics the methyl group of thymidine. However, the electron-withdrawing nature inhibits thymidylate synthase, blocking DNA replication in the virus. -

Synthesis Insight: Originally synthesized via multi-step building block methods, modern approaches utilize direct radical trifluoromethylation of uracil derivatives using Langlois-type chemistry for greater efficiency.

Case Study 2: Alpelisib (Piqray)

-

Target: PI3K

inhibitor for breast cancer. -

Structure: Contains a trifluoromethyl-pyridine moiety.[2]

-

Role of

: The trifluoromethyl group enhances the binding affinity to the kinase pocket by filling a hydrophobic sub-pocket, while also reducing the basicity of the pyridine nitrogen, improving oral bioavailability.

References

-

Innate C-H trifluoromethylation of heterocycles. Source: PNAS (2011).[1][4] URL:[Link][1]

-

Recent Advances in Direct C−H Trifluoromethylation of N‐Heterocycles. Source: ChemistrySelect (2021).[5] URL:[Link]

-

Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Source: Nature (2011). URL:[Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Source: Processes (2022). URL:[Link][6][7]

-

Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. Source: RSC Advances (2019).[7] URL:[Link]

Sources

- 1. Reagent of the month – November - Langlois reagent [sigutlabs.com]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 3. Photochemical Cu(iii)-mediated trifluoromethylation of (hetero)arenes and biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 7. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]

Whitepaper: The Modern Pursuit of Oxazole-Containing Natural Products: A Guide to Discovery and Isolation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Oxazole-containing natural products represent a structurally diverse class of secondary metabolites with a remarkable spectrum of biological activities, including potent cytotoxic, antimicrobial, and anti-inflammatory properties.[1][2][3] Predominantly isolated from marine organisms like sponges and cyanobacteria, these compounds are of significant interest to the pharmaceutical and agrochemical industries.[1][4][5] However, their discovery is often hampered by low natural abundance and high rates of rediscovery using traditional methods. This guide provides a comprehensive technical overview of modern, integrated strategies for the efficient discovery, isolation, and characterization of novel oxazole-containing natural products. We will explore the causality behind advanced experimental choices, from genome-informed prospecting to high-resolution purification and structural elucidation, providing field-proven insights for researchers dedicated to tapping into this rich chemical space.

The Oxazole Moiety: A Privileged Scaffold in Bioactive Peptides

The five-membered oxazole ring is a bioisostere of a peptide bond, but its presence in a natural product backbone confers significant advantages. The planar, aromatic heterocycle introduces conformational rigidity and enhances metabolic stability by protecting against enzymatic degradation, properties that are highly desirable in drug development.[1][6] These compounds are typically produced through ribosomal or non-ribosomal peptide synthetase (NRPS) pathways, where amino acid precursors like serine or threonine undergo heterocyclization and subsequent oxidation to form the oxazole ring.[1][7] Understanding this biosynthetic origin is fundamental to the logic of modern discovery workflows.

Biosynthesis at a Glance: From Serine to Oxazole

The core transformation involves the cyclization of a serine (or threonine) residue's side-chain hydroxyl group onto the backbone amide carbonyl, followed by dehydration and oxidation. This process is catalyzed by a cascade of enzymes within a larger biosynthetic gene cluster (BGC).

Caption: Simplified biosynthetic conversion of a serine residue to an oxazole moiety.

Modern Discovery Engines: Moving Beyond Brute-Force Screening

The classical approach of "grind-and-find" followed by bioassay-guided fractionation, while foundational, is inefficient and often leads to the reisolation of known compounds.[8][9] Modern strategies integrate genomics and metabolomics to prioritize organisms and extracts that are most likely to yield novel chemistry.[10][11]

Genome Mining: Prospecting for Biosynthetic Potential

The genetic instructions for producing oxazole-containing peptides are encoded in BGCs. By sequencing an organism's DNA, we can search for genes homologous to known oxazole biosynthesis enzymes, such as cyclodehydratases and dehydrogenases.[12][13] This in silico approach predicts an organism's capacity to produce these compounds before any chemical extraction is performed.

A targeted metabologenomic approach has proven highly effective. Here, genes encoding key enzymes, like oxazole cyclase, are used as a genomic signature to screen bacterial libraries via PCR. Strains that test positive are then prioritized for cultivation and chemical analysis. This strategy logically and efficiently narrows the search space to the most promising candidates.

Caption: A targeted genome mining workflow for discovering oxazole producers.[14]

Metabolomics: Chemical Dereplication and Novelty Assessment

Metabolomics, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), provides a chemical snapshot of a biological extract.[10][15] Its primary role in discovery is dereplication —the rapid identification of already known compounds to avoid redundant isolation efforts.[15] By comparing the masses and fragmentation patterns in an experimental extract against comprehensive databases, known molecules can be flagged. Any remaining, unannotated signals of interest represent potentially novel natural products. This allows researchers to focus their isolation efforts exclusively on unknown chemistry.[9][16]

The integration of genomics and metabolomics is a powerful paradigm: genomics predicts what can be made, while metabolomics confirms what is being made under specific culture conditions.[10][11]

Isolation and Purification: From Complex Matrix to Pure Compound

Once a promising extract is identified, the goal shifts to isolating the target compounds in sufficient purity for structural and biological characterization. This remains a significant bottleneck, requiring a multi-step, high-resolution approach.[17]

Extraction: Liberating Compounds from the Source

The initial extraction aims to efficiently remove the desired metabolites from the biomass. The choice of method depends on the source material and the polarity of the target compounds.[18][19] While oxazole-containing peptides have varied structures, a general-purpose solvent extraction is a common starting point.[20]

| Extraction Method | Principle | Advantages | Disadvantages | Causality & Best Use Case |

| Solvent Maceration | Soaking biomass in a solvent (e.g., Methanol/Dichloromethane) to dissolve metabolites.[19] | Simple, requires minimal equipment. | Time-consuming, low efficiency, large solvent volume.[19] | Best for initial, large-scale extraction where time is not a critical factor and the stability of compounds is known. |

| Ultrasound-Assisted (UAE) | High-frequency sound waves create cavitation, disrupting cell walls and enhancing solvent penetration.[17][20] | Faster extraction times, increased yield.[17] | Can generate heat, potentially degrading thermolabile compounds.[17] | Ideal for accelerating extraction from tough cellular matrices. The choice to use UAE is driven by the need for higher throughput. |

| Microwave-Assisted (MAE) | Microwave energy directly heats the solvent and sample, causing rapid cell lysis and release of compounds.[19][20] | Very fast, reduced solvent consumption, higher yields.[20] | Requires specialized equipment; risk of thermal degradation. | Chosen for its speed and efficiency, especially with smaller sample sizes where rapid screening of conditions is needed. |

| Supercritical Fluid (SFE) | Uses a supercritical fluid (e.g., CO2) as the solvent, which has properties of both a liquid and a gas.[19][20] | "Green" technique (non-toxic solvent), tunable selectivity by modifying pressure/temperature.[20] | High initial equipment cost, typically best for non-polar compounds. | Employed when targeting less polar compounds or when avoiding organic solvents is a priority for downstream applications. |

Advanced Chromatographic Purification

Purifying a single compound from a complex extract containing hundreds of molecules is a process of sequential, orthogonal separations.[21] The modern gold standard is a bioassay-guided fractionation workflow that leverages high-resolution analytical techniques to inform preparative-scale purification.[8][22][23]

Caption: Workflow for bioassay-guided fractionation and purification.[23][24]

Protocol 1: Bioassay-Guided Fractionation of a Marine Sponge Extract

This protocol is a self-validating system where each step's outcome (bioactivity) dictates the subsequent action, ensuring resources are focused on relevant fractions.

-

Initial Extraction & Partitioning:

-

Lyophilize (freeze-dry) 500 g of marine sponge biomass.

-

Macerate the dried biomass in a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH) (3 x 2 L, 24h each).

-

Combine the solvent extracts and evaporate under reduced pressure to yield the crude extract.

-

Suspend the crude extract in 90% aqueous MeOH and partition against hexane to remove non-polar lipids. The aqueous MeOH layer typically retains the more polar oxazole peptides.

-

-

Low-Resolution Fractionation (Silica Gel Column Chromatography):

-

Dry the active MeOH-soluble extract onto a small amount of silica gel.

-

Load this onto a larger silica gel column (e.g., 40-63 µm particle size).

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% Hexane, then increasing percentages of Ethyl Acetate (EtOAc), and finally MeOH.[24]

-

Collect 15-20 fractions based on Thin Layer Chromatography (TLC) profiles.

-

-

Bioactivity Screening:

-

Evaporate a small, known amount from each of the 15-20 fractions.

-

Screen each fraction in the primary bioassay (e.g., a cancer cell line cytotoxicity assay like MTT).[24][25]

-

Causality Check: The fraction(s) demonstrating the highest potency with the lowest mass are prioritized. This ensures the effort is directed towards isolating the most potent principles, not just the most abundant ones.

-

-

High-Resolution Purification (Semi-Preparative HPLC):

-

Take the most active fraction(s) from the previous step.

-

Develop an analytical separation method using Ultra-High-Performance Liquid Chromatography (UHPLC) with a suitable column (e.g., C18 for reversed-phase).[22]

-

Transfer and scale up the analytical method to a semi-preparative HPLC system.[22] This is a critical step; using HPLC modeling software can ensure that the selectivity achieved at the analytical scale is maintained at the preparative scale.

-

Inject the active fraction and collect peaks individually.

-

Re-assay the pure peaks to confirm that the activity corresponds to a specific compound.

-

Structural Elucidation: Defining the Molecular Architecture

Once a compound is isolated in pure form (>95%), its chemical structure must be determined. For novel oxazole-containing natural products, this relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the elemental formula of the new compound, which is the first piece of the structural puzzle. Tandem MS (MS/MS) experiments, such as Collision-Induced Dissociation (CID), are then used to fragment the molecule.[2] The resulting fragmentation pattern provides clues about the connectivity of the atoms, especially in peptidic structures where characteristic losses of amino acid residues can be observed.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural elucidation of organic molecules.[26] A suite of experiments is required to piece together the complete structure.

-

¹H and ¹³C NMR: These 1D experiments identify the hydrogen and carbon environments in the molecule. The characteristic chemical shifts for protons and carbons of the oxazole ring are key indicators.[27][28]

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity.

-

COSY shows which protons are coupled (i.e., adjacent to each other).

-

HSQC correlates each proton directly to the carbon it is attached to.

-

HMBC is crucial as it shows long-range correlations (2-3 bonds) between protons and carbons, allowing the scientist to connect the individual spin systems into a complete molecular skeleton.[26]

-

-

Targeted NMR for Oxazole Identification: A specialized technique, the ¹H-¹³C coupled-HSQC, can be used to unequivocally detect the oxazole ring even in complex mixtures. The C-H couplings (¹JCH) of the oxazole ring protons are unique and can be used as a diagnostic signature to find these compounds.[29]

-

NOESY/ROESY: These experiments reveal through-space correlations between protons that are close to each other, which is essential for determining the relative stereochemistry of the molecule.[26]

Conclusion and Future Perspective

The discovery of novel oxazole-containing natural products has been revitalized by the strategic integration of genome mining, metabolomics, and advanced analytical chemistry. This shift from serendipitous discovery to a targeted, hypothesis-driven approach significantly increases efficiency and the likelihood of uncovering new chemical entities.[11] By predicting biosynthetic potential from DNA, rapidly assessing chemical novelty with MS, and guiding high-resolution purification with bioassays, researchers can more effectively navigate the vast chemical diversity of the natural world. The methodologies outlined in this guide provide a robust framework for the next generation of natural product discovery, paving the way for the development of new therapeutics from this privileged class of molecules.

References

-

García-de la Torre, V.S., et al. (2020). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 18(4), 205. [Link]

-

Caesar, L.K., et al. (2021). Metabolomics and Genomics in Natural Products Research: Complementary Tools for Targeting New Chemical Entities. Natural Product Reports, 38(10), 1846-1875. [Link]

-

Ntie-Kang, F., et al. (2021). Metabolomics in Natural Product Discovery and Their Applications. ResearchGate. [Link]

-

Pezzuto, J.M., et al. (2009). Cancer chemopreventive agents discovered by activity-guided fractionation: A review. Pharmacology and Therapeutics, 123(2), 147-160. [Link]

-

Gaudry, A., et al. (2022). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. Natural Product Reports, 39(3), 534-559. [Link]

-

Wolfender, J.L., et al. (2019). Discovering New Natural Products Using Metabolomics-Based Approaches. Journal of Natural Products, 82(4), 759-770. [Link]

-

Caesar, L.K., et al. (2021). Metabolomics and genomics in natural products research: complementary tools for targeting new chemical entities. Natural Product Reports, 38(10), 1846-1875. [Link]

-

LCGC International. (2025). Advances in Chromatographic Techniques for the Extraction and Characterization of Plant-Based Bioactive Compounds. LCGC International. [Link]

-

Crow, W.D., et al. (1965). Alkaloids of the Australian Rutaceae: Halfordia scleroxyla. III. Mass spectrometry of halfordinol and related oxazoles. Australian Journal of Chemistry, 18(9), 1433-1440. [Link]

-

GEN Edge. (2024). Metabolomics Meets Machine Learning: The Future of Nature-Inspired Drug Discovery. GEN Edge, 5(2). [Link]

-

Arnison, P.G., et al. (2013). Ribosomally synthesized and post-translationally modified peptide natural products: overview and recommendations for a universal nomenclature. Natural Product Reports, 30(1), 108-160. [Link]

-

Wang, Y., et al. (2025). Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism. JACS Au. [Link]

-

Bucar, F., et al. (2013). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. IntechOpen. [Link]

-

Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2317590121. [Link]

-

Pham, N.M.Q., et al. (2024). Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. MDPI. [Link]

-

Lee, J.H., et al. (2020). The genomic landscape of ribosomal peptides containing thiazole and oxazole heterocycles. ResearchGate. [Link]

-

Sinha Roy, R., et al. (1999). Thiazole and oxazole peptides: biosynthesis and molecular machinery. Natural Product Reports, 16(2), 249-263. [Link]

-

ResearchGate. (2021). An Overview- Advances in Chromatographic Techniques in Phytochemistry. ResearchGate. [Link]

-

MDPI. (n.d.). Special Issue : Advances in the Chromatographic Separation and Analysis of Natural Products/Medicines. MDPI. [Link]

-

García-de la Torre, V.S., et al. (2020). Naturally Occurring Oxazole-Containing Peptides. MDPI. [Link]

-

Hilaris Publisher. (2024). Modern Approaches to Isolation and Purification in Natural Products Chemistry. Hilaris Publisher. [Link]

-

Wang, Y., et al. (2025). Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism. JACS Au. [Link]

-

Pinto, D.C.G.A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Lee, S.R., et al. (2024). Discovery of Terminal Oxazole-Bearing Natural Products by a Targeted Metabologenomic Approach. Angewandte Chemie International Edition. [Link]

-

Fariman, G.A., et al. (2016). Bioassay guided purification of cytotoxic natural products from a red alga Dichotomaria obtusata. Revista Brasileira de Farmacognosia, 26(4), 429-434. [Link]

-

Selva, A., et al. (1973). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]

-

Zhang, Y., et al. (2016). Bioassay-guided separation and identification of anticancer compounds in Tagetes erecta L. flowers. Analytical Methods, 8(26), 5269-5275. [Link]

-

ResearchGate. (2023). Synthesis of peptides containing multiple oxazoles. ResearchGate. [Link]

-

Thornburg, C.C., et al. (2018). National Cancer Institute (NCI) Program for Natural Products Discovery: Rapid Isolation and Identification of Biologically Active Natural Products from the NCI Prefractionated Library. ACS Chemical Biology, 13(9), 2423-2433. [Link]

-

Kim, J.A., et al. (2025). Unlocking marine treasures: isolation and mining strategies of natural products from sponge-associated bacteria. Natural Product Reports. [Link]

-

Wang, Y., et al. (2025). Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism. JACS Au. [Link]

-

AIP Publishing. (2020). Synthesis, structural elucidation and bioassay of morpholine/thiomorpholine and piperidine containing oxazoles. AIP Conference Proceedings, 2282(1), 020002. [Link]

-

Research and Reviews. (2023). Strategies for Natural Products Isolation. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Kumar, R., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Molecular Structure, 1275, 134690. [Link]

-

IJMPR. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]

-

Zhang, Q.W., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13, 20. [Link]

-

Watson, T.R., et al. (1976). The preparation and mass spectrometric studies of carboxy-substituted oxazoles derived from (S)-serine. Australian Journal of Chemistry, 29(2), 375-379. [Link]

-

Lee, S.R., et al. (2024). Discovery of Terminal Oxazole-Bearing Natural Products by a Targeted Metabologenomic Approach. Angewandte Chemie International Edition, 63(23), e202402465. [Link]

-

Liu, Y., et al. (2020). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Marine Drugs, 18(11), 540. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopic Data for Compounds 1−4. ResearchGate. [Link]

-

Bentham Science. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(1), 43-65. [Link]

-

Rasayan Journal of Chemistry. (2010). SYNTHESIS OF NOVEL OXAZOLES AND THEIR HYDRAZONES. Rasayan Journal of Chemistry, 3(3), 450-453. [Link]

-

Semantic Scholar. (2025). Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3-d]oxazol-2-amines. Semantic Scholar. [Link]

-

Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

-

ResearchGate. (2024). Naturally available compounds with oxazole scaffolds. ResearchGate. [Link]

Sources

- 1. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijmpr.in [ijmpr.in]

- 4. tandfonline.com [tandfonline.com]

- 5. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiazole and oxazole peptides: biosynthesis and molecular machinery - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 9. Discovering New Natural Products Using Metabolomics-Based Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolomics and Genomics in Natural Products Research: Complementary Tools for Targeting New Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolomics and genomics in natural products research: complementary tools for targeting new chemical entities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 12. Genome mining for ribosomally synthesized natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]

- 18. rroij.com [rroij.com]

- 19. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]

- 21. National Cancer Institute (NCI) Program for Natural Products Discovery: Rapid Isolation and Identification of Biologically Active Natural Products from the NCI Prefractionated Library - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. pure.mpg.de [pure.mpg.de]

- 25. Bioassay-guided separation and identification of anticancer compounds in Tagetes erecta L. flowers - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 26. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 27. Oxazole(288-42-6) 1H NMR [m.chemicalbook.com]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 29. Discovery of Terminal Oxazole-Bearing Natural Products by a Targeted Metabologenomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the role of the trifluoromethyl group in medicinal chemistry

An In-Depth Technical Guide:

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in contemporary drug design and development.[1][2][3] Its unique and potent combination of physicochemical properties—including high electronegativity, steric bulk, and exceptional stability—allows medicinal chemists to systematically enhance the metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile of drug candidates.[4][5][6][7][8] This guide provides an in-depth exploration of the multifaceted role of the CF3 group, moving from its fundamental electronic and steric characteristics to its profound impact on drug metabolism and target engagement. We will dissect the causal mechanisms behind its effects, present illustrative case studies of successful trifluoromethylated drugs, and provide a detailed experimental protocol for assessing one of its most valued contributions: the enhancement of metabolic stability.

The Fundamental Physicochemical Impact of the Trifluoromethyl Group

The utility of the CF3 group in medicinal chemistry is rooted in its distinct electronic and physical properties, which stand in stark contrast to the methyl (-CH3) group it often replaces. Understanding these foundational characteristics is critical to appreciating its strategic application in drug design.

Electronic Properties: A Potent Electron-Withdrawing Force

The three highly electronegative fluorine atoms create a powerful inductive electron-withdrawing effect, making the CF3 group one of the strongest electron-withdrawing substituents used in drug design.[4][6][9] This property has several critical consequences:

-

Modulation of pKa: When attached to an aromatic ring or adjacent to an acidic or basic functional group, the CF3 group can significantly alter the molecule's ionization state (pKa). For instance, its presence can lower the pKa of a nearby amine, reducing its basicity, or increase the acidity of a proximal acidic proton. This modulation is crucial for optimizing a drug's solubility, receptor binding interactions, and pharmacokinetic profile.[2][3][10]

-

Altered Aromatic Ring Chemistry: By withdrawing electron density, a CF3 group can deactivate an aromatic ring, making it less susceptible to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[4][6]

Steric and Conformational Influence

While often considered a bioisostere for a methyl group or a chlorine atom, the CF3 group possesses a larger van der Waals radius.[4][6][11] This increased steric bulk is not a liability but a design feature that can be exploited to:

-

Enhance Binding Affinity and Selectivity: The larger size of the CF3 group can promote more favorable hydrophobic interactions within a target's binding pocket, potentially increasing both binding affinity and selectivity over other targets.[4][6]

-

Influence Molecular Conformation: The CF3 group can restrict the rotation of nearby bonds, locking the molecule into a more biologically active conformation.

Lipophilicity: A Context-Dependent Parameter

A common misconception is that adding a CF3 group invariably increases lipophilicity. While the Hansch π value of +0.88 suggests it is more lipophilic than hydrogen, its effect is highly dependent on its position within the molecule.[4]

-

Aromatic Systems: On aromatic rings, the CF3 group generally increases lipophilicity, which can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[6][9] The antidepressant Fluoxetine (Prozac) is a classic example where the CF3 group contributes to the lipophilicity needed for efficient brain penetration.[6][11]

-

Aliphatic Systems: The effect on aliphatic chains is more complex. The strong inductive effect can decrease the lipophilicity of nearby polar groups.[12] Research has shown that while an α-CF3 group strongly enhances lipophilicity, this effect diminishes rapidly as it moves further down an alkyl chain.[12] This nuanced behavior allows for fine-tuning of a drug's logP value to achieve an optimal balance between solubility and permeability.[6][13][14]

The logical progression from the core properties of the CF3 group to its downstream effects in drug design is visualized below.

Caption: The CF3 group blocks metabolism at a labile site.

Modulating Pharmacodynamics: The CF3 Group at the Target Interface

Beyond its pharmacokinetic benefits, the CF3 group plays a crucial role in how a drug interacts with its biological target.

-

Bioisosteric Replacement: The CF3 group is frequently used as a bioisostere for methyl (-CH3), chloro (-Cl), and even nitro (-NO2) groups. [11]In a case study on CB1 receptor modulators, replacing an aliphatic nitro group with a CF3 group not only resolved the "non-drug-like" nature of the nitro moiety but also resulted in compounds with higher potency and improved metabolic stability. [15][16][17]* Novel Binding Interactions: The electron-poor nature of the CF3 group allows it to participate in non-canonical interactions, such as hydrogen bonds and halogen bonds, with electron-rich residues in a protein's binding pocket. [4]* Altering Ligand Function: The steric and electronic influence of the CF3 group can be so profound as to change a ligand's functional output. In one study, replacing a CF3 group on a glucocorticoid receptor ligand with a larger benzyl group maintained binding potency but converted the molecule from an agonist to an antagonist. [18][19][20]This was attributed to the new group forcing a key protein helix into an "open" conformation, demonstrating the CF3 group's critical role as a pharmacophore. [18][19][20]

Data Presentation: Comparative Properties of -CH₃ vs. -CF₃

To summarize the key differences discussed, the following table provides a direct comparison of the methyl and trifluoromethyl groups.

| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Implication in Drug Design |

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | CF₃ alters pKa, deactivates aromatic rings. [4][9] |

| Hansch π Value | +0.56 | +0.88 | CF₃ generally increases lipophilicity. [4] |

| Van der Waals Radius | ~2.0 Å | ~2.7 Å | CF₃ is sterically larger, can improve binding. |

| C-X Bond Strength | C-H: ~414 kJ/mol | C-F: ~485 kJ/mol | CF₃ is highly resistant to metabolic oxidation. [4][6] |

| Metabolic Fate | Susceptible to oxidation | Highly stable | CF₃ is a key tool for blocking metabolism. [21] |

Case Study: Celecoxib (Celebrex)

Celecoxib, a selective COX-2 inhibitor, is an excellent example of the trifluoromethyl group's utility. The CF3 group on one of the phenyl rings is crucial to its pharmacological profile. It serves multiple functions:

-

Enhanced Selectivity: The steric bulk of the CF3 group helps orient the molecule within the COX-2 enzyme's binding pocket, contributing to its selectivity over the COX-1 isoform.

-

Metabolic Stability: The CF3 group protects the aromatic ring from oxidative metabolism, contributing to a favorable pharmacokinetic profile.

-

Binding Affinity: The electron-withdrawing nature of the group can influence interactions with key residues in the active site.

Experimental Protocol: In Vitro Microsomal Stability Assay

To provide a self-validating system for assessing the impact of trifluoromethylation on metabolic stability, the following protocol for a standard in vitro liver microsomal stability assay is described. [21]This experiment directly measures the rate at which a compound is metabolized by the primary enzymes responsible for drug clearance.

Objective: To determine and compare the metabolic clearance rate of a parent compound (e.g., with a -CH₃ group) and its trifluoromethylated analog (with a -CF₃ group) upon incubation with human liver microsomes.

Materials & Reagents:

-

Test compounds (parent and CF3-analog)

-

Positive control (e.g., Verapamil, a compound with known high clearance)

-

Human Liver Microsomes (pooled, e.g., 20 mg/mL stock)

-

0.1 M Phosphate Buffer (pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

-

Acetonitrile with internal standard (for sample quenching and analysis)

-

96-well incubation plate and analytical plate

-

LC-MS/MS system for quantification

Experimental Workflow:

Caption: Workflow for an in vitro microsomal stability assay.

Step-by-Step Methodology:

-

Preparation:

-

Prepare 100 µM working solutions of the parent compound, the CF3-analog, and the positive control in a buffer-compatible solvent (e.g., 10% DMSO).

-

On ice, thaw the human liver microsomes and dilute to a 2x working concentration (e.g., 1.0 mg/mL) in 0.1 M phosphate buffer.

-

Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

-

-

Incubation:

-

Add 98 µL of the diluted microsome solution to the designated wells of a 96-well plate.

-

Add 1 µL of the respective compound working solution to each well to achieve a final substrate concentration of 1 µM. Include a negative control without NADPH for each compound.

-

Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

-

Initiate the enzymatic reaction by adding 1 µL of the NADPH regenerating system to all wells except the negative controls. The time of this addition is T=0.

-

-

Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., Tolbutamide).

-

Once all time points are collected, seal the plate and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins.

-

-

Analysis & Data Interpretation:

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.

-

Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) represents the elimination rate constant.

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

-

A significantly longer t½ for the CF3-analog compared to the parent compound provides direct, quantitative evidence of enhanced metabolic stability. [21]

-

Data Presentation: Expected Assay Outcomes

| Parameter | Drug without -CF₃ Group | Drug with -CF₃ Group | Rationale for Change |

| Half-life (t½) in vitro | Shorter | Longer | The CF₃ group blocks a primary site of metabolism, reducing the rate of clearance. [21] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the liver's metabolic capacity; blocking metabolism reduces this value. [21] |

| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a major metabolic pathway limits the formation of downstream metabolites. [21] |

Conclusion and Future Perspectives

The trifluoromethyl group is far more than a simple substituent; it is a strategic weapon in the medicinal chemist's arsenal for overcoming fundamental challenges in drug discovery. [9]Its ability to confer metabolic stability, modulate lipophilicity, and enhance target binding affinity has cemented its role in the development of numerous successful therapeutics. [4][22]The continued exploration of novel trifluoromethylation methodologies promises to further expand the accessibility and application of this privileged group. [1][23]As our understanding of the subtle interplay between the CF3 group and biological systems deepens, its strategic deployment will undoubtedly continue to drive the creation of safer, more effective medicines.

References

-

M. J. Marques and M. Nunes, "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," MDPI, Jul. 2025. [Online]. Available: [Link]

-

"Trifluoromethyl group," Wikipedia. [Online]. Available: [Link]

-

C. Tseng et al., "The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators," PMC, May 2019. [Online]. Available: [Link]

-

"The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis," NINGBO INNO PHARMCHEM CO.,LTD., Jan. 2026. [Online]. Available: [Link]

-

"The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry," NINGBO INNO PHARMCHEM CO.,LTD.. [Online]. Available: [Link]

-

M. J. Marques and M. Nunes, "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," PubMed, Jul. 2025. [Online]. Available: [Link]

-

C. Tseng et al., "The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators," CNR-IRIS. [Online]. Available: [Link]

-

S. G. Raja et al., "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years," MDPI, Oct. 2022. [Online]. Available: [Link]

-

M. J. Marques and M. Nunes, "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," PMC, Jul. 2025. [Online]. Available: [Link]

-

"Design and biological activity of trifluoromethyl containing drugs," Wechem, May 2025. [Online]. Available: [Link]

-

R. Betageri et al., "Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand," PubMed, Nov. 2005. [Online]. Available: [Link]

-

E. Emer et al., "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange," ACS Publications, Nov. 2018. [Online]. Available: [Link]

-

C. Tseng et al., "The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators," Loughborough University Research Repository, May 2019. [Online]. Available: [Link]

-

A. Adamo et al., "A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing," ACS Publications, May 2019. [Online]. Available: [Link]

-

C. Tseng et al., "The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators," ACS Publications, May 2019. [Online]. Available: [Link]

-

E. Emer et al., "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange," PubMed, Dec. 2018. [Online]. Available: [Link]

-

N. Muller, "When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols," PubMed, Oct. 1986. [Online]. Available: [Link]

-

P. Liu et al., "Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations," Semantic Scholar, Dec. 2020. [Online]. Available: [Link]

-

E. P. T. Leitão and L. M. S. Sobral, "Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities," Hovione, Feb. 2024. [Online]. Available: [Link]

-

C. W. Cheung et al., "Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives," Chemical Communications, Aug. 2025. [Online]. Available: [Link]

-

"Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor liga...," ChEMBL, [Online]. Available: [Link]

-

E. P. T. Leitão and L. M. S. Sobral, "Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities," Hovione, Feb. 2024. [Online]. Available: [Link]

-

"Examples of prominent drugs containing trifluoromethyl groups," ResearchGate. [Online]. Available: [Link]

-

R. Betageri et al., "Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand," ResearchGate, Aug. 2025. [Online]. Available: [Link]

-

M. T. L. T. N. Nguyen et al., "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective," ChemRxiv. [Online]. Available: [Link]

-

D. A. Nagib and D. W. C. MacMillan, "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis," PMC, Dec. 2011. [Online]. Available: [Link]

-

E. P. T. Leitão and L. M. S. Sobral, "Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities," Journal of Biomedical Research & Environmental Sciences, Feb. 2024. [Online]. Available: [Link]

-

S. G. Raja et al., "Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022)," PMC, May 2023. [Online]. Available: [Link]

-

"The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," ResearchGate, Jul. 2025. [Online]. Available: [Link]

-

"The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," Scilit. [Online]. Available: [Link]

-

N. R. D'Amico et al., "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications," PMC, Jan. 2023. [Online]. Available: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. jelsciences.com [jelsciences.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]

- 9. nbinno.com [nbinno.com]

- 10. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 11. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 12. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Document: Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor liga... - ChEMBL [ebi.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 23. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde: A Strategic Fluorinated Building Block

The following technical guide details the utility, synthesis, and application of 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde , a specialized fluorinated heterocyclic building block.

Executive Summary

2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde represents a high-value scaffold in medicinal chemistry, merging the pharmacophoric properties of the 1,3-oxazole ring with the metabolic stability and lipophilicity of the trifluoromethyl (

Chemical Profile & Structural Logic

| Property | Description |

| IUPAC Name | 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde |

| Core Scaffold | 1,3-Oxazole |

| Key Substituent | 2-Trifluoromethyl ( |

| Functional Handle | 4-Formyl ( |

| Precursor CAS | 1060816-01-4 (2-(Trifluoromethyl)oxazole-4-carboxylic acid) |

| Molecular Weight | ~165.07 g/mol |

| Predicted pKa | The oxazole ring is weakly basic; however, the 2- |

Electronic Environment

The 2-position

Validated Synthetic Pathways

Direct commercial availability of the aldehyde is often limited or costly. The most reliable route for research-scale production is the reduction of the commercially available 2-(Trifluoromethyl)oxazole-4-carboxylic acid (CAS 1060816-01-4) .

Pathway A: The Weinreb Amide Route (Recommended)

This pathway avoids over-reduction to the alcohol, a common pitfall when using DIBAL-H directly on esters.

Figure 1: Controlled reduction via Weinreb Amide to prevent over-reduction.

Detailed Protocol (Pathway A)

-

Amide Formation:

-

Dissolve 2-(trifluoromethyl)oxazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF.

-

Add HATU (1.5 equiv) and DIPEA (3.0 equiv). Stir for 15 min to activate the acid.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv).

-

Stir at room temperature (RT) for 12–16 hours.

-

Workup: Dilute with EtOAc, wash with saturated

, brine, and dry over

-

-

Reduction:

-

Dissolve the Weinreb amide in anhydrous THF under Argon. Cool to -78°C.

-

Add LiAlH4 (1.0 M in THF, 1.2 equiv) dropwise.

-

Stir at -78°C for 1 hour. Monitor by TLC (The amide spot disappears; a less polar aldehyde spot appears).

-

Quench: Fieser workup (Water, 15% NaOH, Water) or Glauber’s salt. Filter and concentrate.

-

Pathway B: Alcohol Oxidation

Use this route if the Weinreb reagents are unavailable or if the alcohol intermediate is also desired.

-

Esterification: Acid

Ethyl Ester ( -

Reduction: Ethyl Ester

Alcohol ( -

Oxidation: Alcohol

Aldehyde (Dess-Martin Periodinane or Swern Oxidation ). Note: Avoid MnO2 if the substrate is valuable, as yields can vary with fluorinated alcohols.

Reactivity & Applications

The 2-trifluoromethyl-oxazole-4-carbaldehyde acts as a linchpin for constructing complex bioactive molecules.

Figure 2: Divergent synthetic applications of the aldehyde handle.

Key Transformations

1. Reductive Amination (Medicinal Chemistry Core)

This is the most common application. The aldehyde reacts with primary or secondary amines to form benzylic-like amines.

-

Reagents: Amine (1.0 eq),

(1.5 eq), DCE or DCM. -

Insight: Due to the electron-deficient nature of the oxazole, the intermediate imine forms rapidly. Acid catalysis (Acetic acid) is rarely needed and may degrade the ring.

-

Relevance: Used in the synthesis of DGAT-1 inhibitors for obesity and metabolic disorders [1].[1]

2. Wittig and Horner-Wadsworth-Emmons (HWE)

The aldehyde readily undergoes olefination to install vinyl spacers.

-

Reactivity: The aldehyde is highly reactive; HWE reactions often proceed at

or RT using mild bases (LiCl/DBU or NaH). -

Stereoselectivity: Standard HWE conditions (

-reagents) favor the E-isomer.

3. Heterocycle Construction (Van Leusen)

While the aldehyde is the product of Van Leusen synthesis, it can also serve as a substrate for further ring formations, such as converting the formyl group into an imidazole via condensation with glyoxal/ammonia sources, or triazoles via click chemistry on derived alkynes (Ohira-Bestmann homologation).

Safety and Stability

-

Hydrolytic Stability: The 2-trifluoromethyl group stabilizes the oxazole ring against oxidative metabolism. However, strong aqueous bases (e.g., 6M NaOH, reflux) can hydrolyze the oxazole ring or the trifluoromethyl group (haloform-type reaction).

-

Aldehyde Stability: As an electron-deficient aldehyde, it is prone to hydration (gem-diol formation) in aqueous media and air oxidation to the acid. Store under inert gas (Argon/Nitrogen) at -20°C.

-

Handling: Treat as a potential sensitizer. Use standard PPE.

References

-

Discovery of DGAT-1 Inhibitors

-

Oxazole Synthesis (Van Leusen)

-

General Oxazole Reactivity

-

Precursor Availability (Acid)

- Compound: 2-(Trifluoromethyl)oxazole-4-carboxylic acid (CAS 1060816-01-4).

- Source: PubChem / Chemical Vendors.

-

URL:[Link]

Sources